4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate)

Descripción general

Descripción

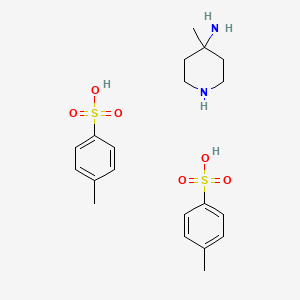

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is an organic compound with the chemical formula C20H30N2O6S2 and a molecular weight of 458.6 g/mol . This compound is known for its unique structural properties, which include a piperidine ring substituted with a methyl group and an amine group, further complexed with two 4-methylbenzenesulfonate groups . It is typically found in a white to yellow solid form .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves the reaction of 4-methylpiperidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Acid-Base Behavior

The 4-methylpiperidin-4-amine core (pKa ~10–11) acts as a weak base, forming water-soluble protonated species in acidic conditions. Tosylate counterions stabilize the ammonium salt, enhancing solubility in polar aprotic solvents like DMF or DMSO .

Functional Group Transformations

-

Reductive Amination : The amine can react with aldehydes/ketones (e.g., formaldehyde) in the presence of reducing agents (NaBH4, NaBH3CN) to form substituted amines, as seen in sphingosine kinase inhibitor syntheses .

-

Mannich Reactions : Under acidic conditions, it participates in three-component reactions with aldehydes and ketones to generate β-amino carbonyl derivatives .

Example Pathway

Stability and Degradation

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

The compound has been studied for its potential as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to serve as a building block for more complex drug molecules. Research indicates that derivatives of 4-methylpiperidin-4-amine exhibit biological activities, including enzyme inhibition and modulation of cellular functions, which are crucial in drug design .

Case Study:

A study on the synthesis of indole-2-carboxamide derivatives demonstrated that modifications to the piperidine structure significantly enhanced the compounds' potency against neurotropic alphaviruses. This suggests that 4-methylpiperidin-4-amine derivatives could be explored further for antiviral drug development .

Biological Research

Enzyme Interactions:

Research indicates that 4-methylpiperidin-4-amine bis(4-methylbenzenesulfonate) can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. This property is particularly relevant in studying metabolic processes and signaling pathways in cells .

Case Study:

In a study focusing on targeted degradation of the oncogenic phosphatase SHP2, compounds derived from piperidine structures were shown to selectively induce degradation of SHP2 in leukemic cells. The results highlighted the potential of piperidine derivatives in cancer therapeutics .

Industrial Applications

Specialty Chemicals:

The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its ability to participate in chemical reactions makes it valuable in synthetic organic chemistry .

Case Study:

Research involving lead sulfide nano photocatalysts demonstrated that piperidine-based ligands could effectively facilitate the degradation of pollutants like rhodamine B. This application underscores the utility of 4-methylpiperidin-4-amine derivatives in environmental chemistry .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination chemistry .

Comparación Con Compuestos Similares

4-Methylpiperidine: A simpler analog without the amine and sulfonate groups.

Piperidine: The parent compound without any substituents.

N-Methylpiperidine: A related compound with a methyl group on the nitrogen atom.

Uniqueness: 4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is unique due to its dual sulfonate groups, which enhance its solubility and reactivity compared to simpler piperidine derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications .

Actividad Biológica

4-Methylpiperidin-4-amine bis(4-methylbenzenesulfonate) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: CHNOS

- CAS Number: 1195748-61-8

The compound consists of a piperidine ring with a methyl group at the 4th position and two p-toluenesulfonate (tosylate) groups attached to the amine nitrogen atoms. The presence of the piperidine structure suggests a potential for various pharmacological activities, as piperidine derivatives are commonly found in bioactive compounds.

Pharmacological Properties

-

Antimicrobial Activity:

- Compounds similar to 4-Methylpiperidin-4-amine have been shown to possess antimicrobial properties, indicating potential effectiveness against various pathogens.

-

Anti-inflammatory Effects:

- The sulfonamide component may contribute to anti-inflammatory activities, which are beneficial in treating inflammatory diseases.

-

Antitumor Activity:

- Preliminary studies suggest that derivatives of piperidine may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial activity of similar piperidine derivatives against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases. -

Neuropharmacological Studies:

Research into related compounds demonstrated effects on neurotransmitter systems, particularly dopamine and serotonin pathways, indicating possible applications in treating psychiatric disorders. -

Cancer Research:

Investigations into the anticancer properties revealed that certain piperidine derivatives could induce apoptosis in cancer cell lines through modulation of the PI3K/Akt pathway, highlighting their potential as chemotherapeutic agents.

Propiedades

IUPAC Name |

4-methylbenzenesulfonic acid;4-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.C6H14N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;1-6(7)2-4-8-5-3-6/h2*2-5H,1H3,(H,8,9,10);8H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLCXASGERWFAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCNCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.